Meperidinic acid is a significant metabolite of meperidine, a synthetic opioid analgesic originally developed for its antispasmodic properties. Meperidine is primarily used for pain relief, particularly in acute settings. Upon administration, meperidine undergoes metabolic processes in the liver, leading to the formation of meperidinic acid through hydrolysis. This compound is crucial for understanding the pharmacokinetics and potential side effects associated with meperidine use.
Meperidinic acid falls under the category of piperidine derivatives, specifically as a carboxylic acid. It is classified as a metabolite of meperidine, which itself is categorized as a synthetic opioid analgesic.
The synthesis of meperidinic acid occurs through the metabolic pathway of meperidine. When meperidine is administered, it is primarily metabolized in the liver by hydrolysis to form meperidinic acid. This process involves enzymatic action where cytochrome P450 enzymes facilitate the conversion of meperidine to normeperidine, which subsequently undergoes hydrolysis to yield meperidinic acid .
Meperidinic acid has a molecular formula of . Its structure can be represented by various chemical identifiers:
The molecular weight of meperidinic acid is approximately 247.33 g/mol. The compound exhibits typical characteristics of carboxylic acids, including potential interactions with biological systems due to its polar functional groups.
Meperidinic acid participates in several chemical reactions primarily as a result of its role as a metabolite:
The hydrolysis reaction can be represented as follows:
This transformation is crucial for the detoxification and elimination of meperidine from the body.
The mechanism by which meperidinic acid exerts effects is primarily indirect; it serves as a marker for the metabolic activity of meperidine. While meperidine acts on opioid receptors to provide analgesia, its metabolites—including meperidinic acid—can influence pharmacological outcomes through their own actions or by altering the pharmacokinetics of the parent compound.
Research indicates that both meperidine and its metabolites can affect neurotransmitter systems in the central nervous system. For instance, normeperidine has been noted for its neurotoxic potential due to prolonged half-life and accumulation in cases of renal impairment .
Relevant analyses have shown that changes in urine pH can affect the excretion rates of both meperidine and its metabolites .
Meperidinic acid serves primarily as a marker for monitoring drug metabolism and excretion in clinical toxicology. Its measurement can provide insights into patient compliance and potential toxicity associated with meperidine use. Additionally, understanding its pharmacokinetics aids clinicians in managing pain relief strategies effectively while minimizing adverse effects linked to opioid use.
Meperidine undergoes hydrolytic cleavage via human carboxylesterase 1 (hCE-1) to yield meperidinic acid and ethanol. This reaction occurs at the ester bond, with in vitro studies demonstrating a Michaelis constant (Km) of 1.9 mM and a catalytic rate constant (kcat) of 0.67 min⁻¹ for hCE-1 [3]. The enzyme exhibits stereoselective binding, with meperidine competitively inhibiting hCE-1-mediated heroin hydrolysis (inhibition constant Ki = 0.4–1.3 mM) [3]. Unlike carboxylesterase 2 (hCE-2), which binds but cannot hydrolyze meperidine, hCE-1 specifically recognizes substrates with simple aliphatic alcohol substituents [3].
Concurrently, cytochrome P450 (CYP450)-mediated N-demethylation generates normeperidine, a neurotoxic metabolite. Reaction phenotyping reveals CYP2B6 and CYP2C19 as primary catalysts, with catalytic efficiency (kcat/Km) values 3-fold higher than CYP3A4 in recombinant systems [1]. In human liver microsomes:
Table 1: Kinetic Parameters for Meperidine Biotransformation Pathways
Enzyme | Reaction | Km (μM) | kcat (min⁻¹) | kcat/Km (mL/min/μmol) |
---|---|---|---|---|
hCE-1 | Hydrolysis | 1900 | 0.67 | 0.00035 |
CYP2B6 | N-demethylation | 89 | 8.2 | 0.092 |
CYP2C19 | N-demethylation | 105 | 9.1 | 0.087 |
CYP3A4 | N-demethylation | 420 | 6.3 | 0.015 |
Data compiled from recombinant enzyme studies [1] [3]
The competitive partitioning between hydrolytic and N-demethylation pathways determines meperidinic acid yield. High CYP2C19 activity diverts meperidine toward normeperidine, reducing meperidinic acid generation by 40–60% in ultrarapid metabolizers [1].
Meperidinic acid undergoes direct glucuronidation via uridine diphosphate-glucuronosyltransferases (UGTs), primarily in the liver. This phase II reaction involves covalent linkage of glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of meperidinic acid, forming an acyl glucuronide [5] [9]. The reaction increases molecular weight by 176 Da and enhances aqueous solubility for renal/biliary excretion.
UGT isoforms implicated in carboxylic acid glucuronidation include:
Genetic polymorphisms significantly alter glucuronidation efficiency:
Table 2: Impact of UGT Polymorphisms on Glucuronidation Efficiency
UGT Isoform | Variant Allele | Functional Effect | Population Frequency | Impact on Clearance |
---|---|---|---|---|
UGT1A1 | *28 (TA7) | Reduced expression | Caucasians: 9–11% Asians: 15–18% | ↓ 30–70% |
UGT2B7 | *2 (H268Y) | Altered kinetics | Global: 50–60% | ↓ 30–50% Vmax |
UGT1A3 | -66T>C | Enhanced transcription | Caucasians: 30% Asians: 45% | ↑ 110% |
Data from clinical pharmacogenetic studies [5] [9]
Environmental factors further modulate glucuronidation:
Hydrolysis of meperidine to meperidinic acid demonstrates marked species-dependent kinetics due to differential carboxylesterase expression and catalytic efficiency:
Table 3: Comparative Hydrolysis of Meperidine Across Species
Species | Primary Enzyme | Vmax (nmol/min/mg) | Km (μM) | Relative Efficiency |
---|---|---|---|---|
Human | hCE-1 | 0.67 | 1900 | 1.0× |
Rat | CES1A | 5.4 | 2200 | 8.2× |
Pig | pCE-2 | 3.1 | 950 | 10.9× |
Cat | N/A | Not detectable | N/A | Negligible |
In vitro microsomal data normalized to human efficiency [3] [8]
Metabolic studies in hepatocyte models reveal nutrient-dependent regulation:
These interspecies differences necessitate careful translation of preclinical data: rodent models overestimate hydrolysis rates, while feline models underestimate overall clearance. Human hepatocyte systems require amino acid optimization to recapitulate in vivo hydrolysis kinetics [8].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3